

Application Notes and Protocols: 3-bromo-N-methylbenzenesulfonamide as a Synthetic Intermediate

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Compound of Interest

Compound Name:	3-bromo-N-methylbenzenesulfonamide
Cat. No.:	B131356

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom on the aromatic ring and a sulfonamide moiety, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules. The brominated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of **3-bromo-N-methylbenzenesulfonamide** in key synthetic transformations.

Key Applications

The primary utility of **3-bromo-N-methylbenzenesulfonamide** as a synthetic intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the bromine atom. This versatility makes it a key precursor for the synthesis of a wide range of compounds, including:

- **Carbonic Anhydrase Inhibitors:** The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.[1][2][3][4][5]
- **Biologically Active Scaffolds:** Modification of the aromatic ring through cross-coupling reactions can lead to the discovery of novel compounds with a wide range of pharmacological activities.
- **PROTACs (Proteolysis Targeting Chimeras):** As a bifunctional molecule, it can serve as a building block in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[6][7][8][9][10]

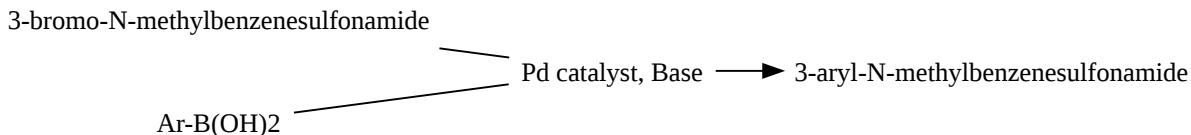
Experimental Protocols

The following protocols are representative examples of how **3-bromo-N-methylbenzenesulfonamide** can be utilized in common and powerful synthetic transformations. Researchers should adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of **3-bromo-N-methylbenzenesulfonamide** with a generic arylboronic acid.

Reaction Scheme:



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Caption: Suzuki-Miyaura cross-coupling of **3-bromo-N-methylbenzenesulfonamide**.

Materials:

Reagent/Solvent	Molecular Weight (g/mol)	Example Quantity	Moles (mmol)
3-bromo-N-methylbenzenesulfonamide	250.11	250 mg	1.0
Arylboronic acid	Varies	1.2 eq	1.2
Palladium(II) acetate (Pd(OAc) ₂)	224.50	2 mol%	0.02
Tricyclohexylphosphine (PCy ₃)	280.49	4 mol%	0.04
Potassium phosphate (K ₃ PO ₄)	212.27	2.0 eq	2.0
1,4-Dioxane	88.11	5 mL	-
Water	18.02	1 mL	-

Procedure:

- To a flame-dried Schlenk flask, add **3-bromo-N-methylbenzenesulfonamide** (250 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
- In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) in 1,4-dioxane (1 mL).
- Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
- Add 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk flask, followed by the catalyst solution via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-methylbenzenesulfonamide.

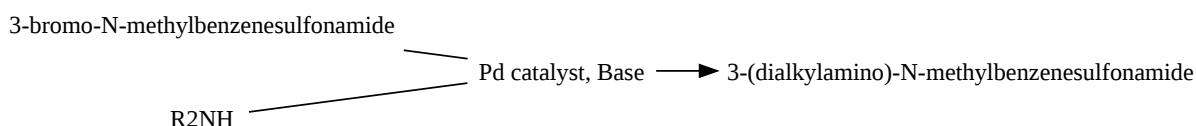
Expected Results:

Product	Yield (%)	Purity (%)	Analytical Data
3-aryl-N-methylbenzenesulfonamide	70-95	>95	¹ H NMR, ¹³ C NMR, HRMS consistent with structure

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of **3-bromo-N-methylbenzenesulfonamide** with a generic secondary amine.

Reaction Scheme:



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Caption: Buchwald-Hartwig amination of **3-bromo-N-methylbenzenesulfonamide**.

Materials:

Reagent/Solvent	Molecular Weight (g/mol)	Example Quantity	Moles (mmol)
3-bromo-N-methylbenzenesulfonamide	250.11	250 mg	1.0
Secondary Amine (e.g., morpholine)	87.12	1.2 eq	1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	915.72	1 mol%	0.01
2-Dicyclohexylphosphino- o-2',4',6'-triisopropylbiphenyl (XPhos)	476.66	2 mol%	0.02
Sodium tert-butoxide (NaOtBu)	96.10	1.4 eq	1.4
Toluene	92.14	5 mL	-

Procedure:

- In a glovebox, add **3-bromo-N-methylbenzenesulfonamide** (250 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol) to a flame-dried Schlenk flask.
- Add toluene (5 mL) to the flask, followed by the secondary amine (1.2 mmol).
- Seal the flask and remove it from the glovebox.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

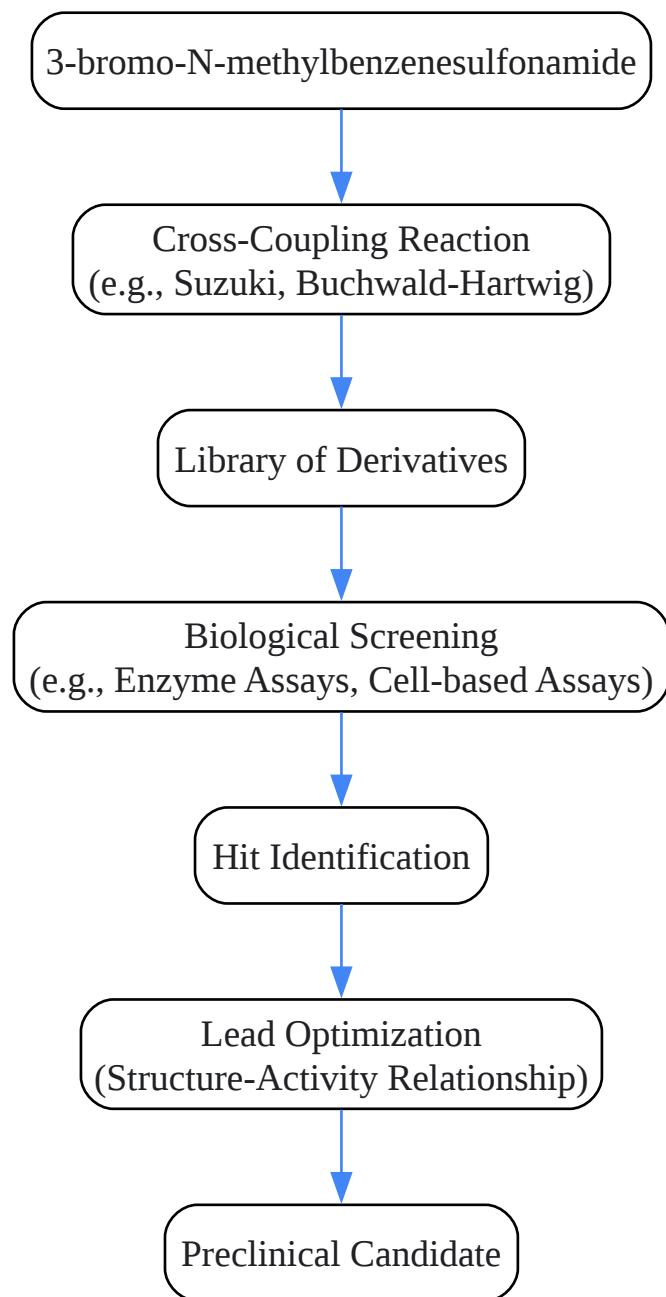
- After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(substituted-amino)-N-methylbenzenesulfonamide.

Expected Results:

Product	Yield (%)	Purity (%)	Analytical Data
3-(substituted-amino)- N- methylbenzenesulfona mide	65-90	>95	¹ H NMR, ¹³ C NMR, HRMS consistent with structure

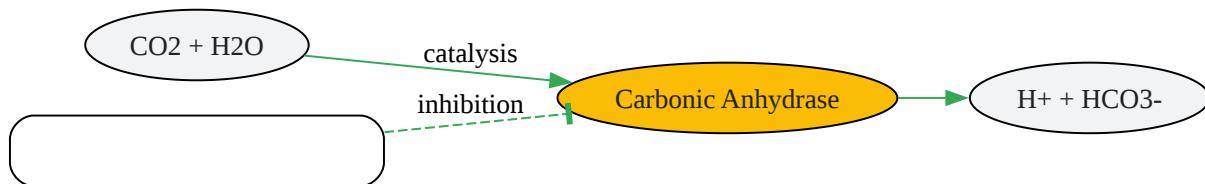
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general workflow for utilizing **3-bromo-N-methylbenzenesulfonamide** in a drug discovery context.



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Caption: Drug discovery workflow starting from the intermediate.



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Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.

Conclusion

3-bromo-N-methylbenzenesulfonamide is a highly valuable and versatile building block for the synthesis of diverse and complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted benzenesulfonamides, which are important scaffolds in drug discovery, particularly in the development of carbonic anhydrase inhibitors. The protocols and data presented herein serve as a guide for researchers to effectively utilize this intermediate in their synthetic endeavors.

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